Molecular structure and chemical properties of MC(5) tianeptine metabolite
Molecular structure and chemical properties of MC(5) tianeptine metabolite
Introduction: Tianeptine and the Significance of its Major Metabolite
Tianeptine is an atypical antidepressant agent with a unique pharmacological profile that distinguishes it from conventional tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1][2] Initially thought to enhance serotonin reuptake, more recent evidence has robustly demonstrated that tianeptine's primary mechanism of action involves its activity as a full agonist at the µ-opioid receptor (MOR).[1][2] This MOR agonism is considered responsible for its antidepressant and anxiolytic effects.[1] Unlike many antidepressants, tianeptine is not extensively metabolized by the cytochrome P450 system. Instead, its primary metabolic pathway is the β-oxidation of its heptanoic acid side chain.[3][4] This process leads to the formation of several metabolites, the most significant of which is the MC(5) metabolite, also known as the pentanoic acid derivative.[1][2]
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical considerations of the tianeptine MC(5) metabolite. This active metabolite is of particular interest to researchers and drug development professionals due to its own pharmacological activity, which is comparable to the parent compound, and its significantly longer elimination half-life, contributing substantially to the overall therapeutic and toxicological profile of tianeptine.[1][3][4]
Molecular Structure and Physicochemical Properties
The MC(5) metabolite is formed by the shortening of tianeptine's C7 heptanoic acid side chain to a C5 pentanoic acid side chain through β-oxidation.[1][2]
Chemical Identity
-
Formal Name: 5-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1][3]thiazepin-11-yl)amino]-pentanoic acid[4]
-
CAS Number: 104732-22-1[4]
-
Molecular Formula: C₁₉H₂₁ClN₂O₄S[4]
-
SMILES: O=C(CCCCNC1C2=C(N(S(=O)(C3=CC(Cl)=CC=C31)=O)C)C=CC=C2)O[4]
Physicochemical Data Summary
The MC(5) metabolite, like its parent compound, possesses both an acidic carboxylic acid group and a basic secondary amine group, making it an amphoteric molecule. This characteristic influences its solubility and extraction behavior.
| Property | Value/Information | Source |
| Formula Weight | 408.9 g/mol | [4] |
| Appearance | A solid | [4] |
| Solubility | Slightly soluble in Dichloromethane, DMSO, and Methanol. | [4] |
| Extraction pH | Can be isolated from urine at both acidic (pH 3-4) and alkaline (pH 9-10) conditions. | [5] |
Metabolic Pathway: Formation of the MC(5) Metabolite
The biotransformation of tianeptine to its MC(5) metabolite is a primary and well-established metabolic route in both humans and animal models.[1][2] This conversion occurs via β-oxidation, a common metabolic process for fatty acids. The MC(5) metabolite can be further metabolized through another round of β-oxidation to the MC(3) (propanoic acid) metabolite.[2]
Caption: Metabolic conversion of tianeptine to its major metabolites.
Pharmacological Profile: A Potent and Active Metabolite
A critical aspect of the MC(5) metabolite is its own significant pharmacological activity. It is not an inactive byproduct but rather a potent agonist at the µ-opioid receptor, similar to tianeptine.[1] In some studies, the MC(5) metabolite has shown comparable potency and efficacy to the parent drug at the human MOR.[2] However, the minimal delta-opioid receptor (DOR) agonist activity of tianeptine is further diminished in the MC(5) metabolite.[2]
The antidepressant-like effects of the MC(5) metabolite have been demonstrated to be MOR-dependent.[4] Given that the MC(5) metabolite reaches high concentrations in plasma and has a much longer elimination half-life (approximately 7.5 hours in rats) compared to tianeptine (around 1.2 hours in rats), it is likely a major contributor to the overall pharmacological effects observed after tianeptine administration.[3]
| Receptor Activity | EC₅₀ (µM) | Source |
| Human µ-opioid receptor (MOR) | 0.454 | [4] |
| Human δ-opioid receptor (DOR) | >100 | [4] |
Analytical Methodologies for Quantification
The quantification of the MC(5) metabolite in biological matrices such as plasma, blood, and urine is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. Due to its polarity and the complexity of biological samples, the most robust and widely used analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][6]
Reference Standard Availability
Experimental Protocol: LC-MS/MS Quantification in Plasma
This protocol provides a generalized workflow based on established methods for the simultaneous determination of tianeptine and its MC(5) metabolite.[3][6]
1. Sample Preparation (Protein Precipitation)
-
Rationale: To remove proteins from the plasma sample which can interfere with the analysis and damage the LC column.
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard solution (e.g., pentoxifylline or a stable isotope-labeled analog).[6]
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio (v/v) to the plasma volume.
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Chromatographic Separation
-
Rationale: To separate the MC(5) metabolite from the parent drug, other metabolites, and endogenous matrix components before detection by the mass spectrometer.
-
Procedure:
-
Column: A C18 reversed-phase column (e.g., Aquasil C18, 5 µm, 3 x 100 mm) is commonly used.[3]
-
Mobile Phase A: Water with an additive such as 4 mM ammonium formate or 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A gradient elution is typically employed to ensure good separation and peak shape.
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[6]
-
Injection Volume: 5-10 µL.[6]
-
3. Mass Spectrometric Detection
-
Rationale: To provide sensitive and selective detection and quantification of the MC(5) metabolite.
-
Procedure:
-
Ionization: Electrospray ionization (ESI) in positive mode is effective.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition. For the MC(5) metabolite, a common precursor ion is [M+H]⁺. A characteristic product ion for both tianeptine and the MC(5) metabolite is m/z 292.[3]
-
Caption: General workflow for the analysis of the MC(5) metabolite in plasma.
Conclusion
The MC(5) metabolite of tianeptine is a pharmacologically active compound that plays a crucial role in the overall activity of the parent drug. Its formation via β-oxidation, its potent µ-opioid receptor agonism, and its extended pharmacokinetic profile make it a molecule of significant interest in the fields of pharmacology, toxicology, and drug development. A thorough understanding of its chemical properties and the availability of robust analytical methods, such as the LC-MS/MS protocol detailed herein, are fundamental for accurately assessing the efficacy and safety of tianeptine. Future research may further elucidate the specific contributions of the MC(5) metabolite to both the therapeutic effects and the abuse potential of tianeptine.
References
-
Samuels, B.A., Nautiyal, K.M., Kruegel, A.C., et al. (2017). The behavioral effects of the antidepressant tianeptine require the mu-opioid receptor. Neuropsychopharmacology, 42(10), 2052–2063. [Link]
-
Szafarz, M., Wencel, A., Pociecha, K., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185–196. [Link]
-
Lowe, D. (2018). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 9(10), 2498-2508. [Link]
-
Horlachuk, N., Halkevych, I., Logoyda, L., & Polyak, O. (2019). Chromatography-mass spectrometry analysis of tianeptine in urine. International Journal of Green Pharmacy, 13(1), 88-92. [Link]
-
Szafarz, M., Wencel, A., Pociecha, K., et al. (2017). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185-196. [Link]
-
Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a mu-opioid receptor agonist. Translational Psychiatry, 4(7), e411. [Link]
-
Couet, W., Girault, J., Latrille, F., Salvadori, C., & Fourtillan, J. B. (1990). Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat. European journal of drug metabolism and pharmacokinetics, 15(1), 69–74. [Link]
-
Horlachuk, N., et al. (2019). Chromatography-mass spectrometry analysis of tianeptine in urine. ResearchGate. [Link]
Sources
- 1. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
